2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol
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Overview
Description
2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol typically involves multiple steps. One common method starts with the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which can be synthesized through the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride and cyclization in a mixed solvent of methanol and water . The resulting pyrazole derivative is then reacted with an appropriate amine to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ol
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is unique due to the presence of both a trifluoromethyl group and an ethan-1-ol moiety, which confer distinct chemical and physical properties. This combination of functional groups can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12F3N3O |
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Molecular Weight |
223.20 g/mol |
IUPAC Name |
2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylamino]ethanol |
InChI |
InChI=1S/C8H12F3N3O/c1-14-5-6(4-12-2-3-15)7(13-14)8(9,10)11/h5,12,15H,2-4H2,1H3 |
InChI Key |
PQIJDRJPZWGSKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CNCCO |
Origin of Product |
United States |
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